![molecular formula C9H10N4 B3026576 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine CAS No. 1019558-27-0](/img/structure/B3026576.png)
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Overview
Description
The compound 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure of this compound includes an imidazole ring fused to a pyridine ring, which can serve as a versatile platform for further chemical modifications and the introduction of various functional groups 10.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a one-pot regiospecific synthesis that allows for the formation of C-N, C-O, and C-S bonds, providing a facile route to imidazo[1,2-a]pyridines . Another method utilizes elemental sulfur to mediate sequential dual oxidative Csp3-H amination under metal- and peroxide-free conditions, which is practical for gram-scale synthesis . Additionally, a two-step synthesis has been reported for the preparation of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, which is suitable for combinatorial library preparation due to the structural diversity of primary amines .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using techniques such as single-crystal X-ray diffraction. The crystal structures often reveal hydrogen-bonded networks and weak C–H···O and π–π contacts, which are important for the stability and properties of these compounds 10. The inclination of substituent phenyl rings to the imidazole ring plane has also been observed, which can influence the compound's reactivity and interaction with other molecules10.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. They can act as stable N-heterocyclic carbenes, engaging in reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . These reactions often proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, highlighting the reactivity of the imidazo[1,2-a]pyridine scaffold . Additionally, unexpected photochemical transformations have been observed, leading to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The thermal stability of these compounds can vary depending on the metal ions present in their complexes, as seen in the different thermal stabilities of Ni, Co, Mn, and Cd complexes . The magnetic properties are also of interest, with some complexes displaying paramagnetism and weak magnetic exchange interactions . The optical properties, such as UV absorption and fluorescence, have been characterized for a library of π-expanded imidazo[1,2-a]pyridines, which absorb UV radiation and exhibit fluorescence in the visible region .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related imidazole-pyridine compounds, such as [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine, through methods like Stille cross-coupling, demonstrates the potential for creating complex molecules for various applications (Ragan et al., 2003).
- Investigations into novel N-heteroaryl amidines, including those with imidazole-pyridine structures, showcase the versatility of these compounds in creating diverse chemical entities (Efimov et al., 2016).
Advancements in Organic Chemistry
- Development of multi-component synthesis protocols for di- or tri-aryl (Heteraryl) substituted 2-(pyridin-2-yl)imidazoles from simple building blocks, indicating the adaptability of such compounds in organic synthesis (Wu et al., 2010).
- The formation of heterocyclic aromatic amines like PhIP from imidazole compounds reveals the role of these structures in broader chemical reactions, particularly in cooked food (Zöchling & Murkovic, 2002).
Novel Compound Synthesis
- Transition-metal-catalyzed arylation of imidazo[4,5-b]pyridines, a process relevant for synthesizing 1-deazapurines from 5-aminoimidazoles, showing the importance of these compounds in complex synthesis processes (Iaroshenko et al., 2012).
- Research into synthesizing and characterizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines indicates the ongoing exploration and utility of imidazole-pyridine frameworks in medicinal chemistry (Wang et al., 2015).
Application in Drug Development
- The development of dual 5-HT7/5-HT2A receptor antagonists using benzo[d]imidazol-2(3H)-ones and imidazo[4,5-b]pyridin-2(3H)-ones, highlights the pharmaceutical potential of these compounds (Deau et al., 2015).
- Investigation of pyridine-based ligands in C-N cross-coupling reactions, including the N-arylation of indoles and other heterocycles, underlines the relevance of these compounds in creating pharmacologically active agents (Taywade et al., 2018).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can enhance their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
properties
IUPAC Name |
5-(2-methylimidazol-1-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-9(10)12-6-8/h2-6H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDQJLVXGKUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651425 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019558-27-0 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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